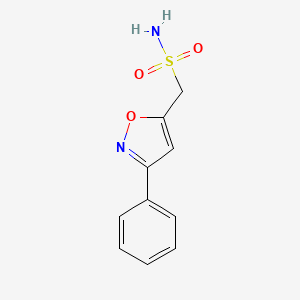

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHHAYOEPFFFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide involves two key steps:

Formation of the 3-phenyl-1,2-oxazole core : This heterocyclic ring is typically synthesized via cyclization reactions such as 1,3-dipolar cycloaddition or condensation reactions involving appropriate precursors like α-haloketones and hydroxylamine derivatives.

Introduction of the methanesulfonamide group : This is commonly achieved by reacting the oxazole derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under controlled temperature conditions to ensure selective sulfonamide formation.

Typical Reaction Conditions

Solvent : Dichloromethane (DCM) or other aprotic organic solvents are preferred to dissolve reactants and maintain reaction homogeneity.

Temperature : The sulfonylation step is generally performed at low temperatures (0 °C to room temperature) to minimize side reactions and improve yield.

Base : Triethylamine is commonly used to neutralize hydrochloric acid generated during the sulfonylation reaction and to drive the reaction forward.

Representative Laboratory Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Oxazole ring formation | Cyclization of α-haloketone with hydroxylamine or related precursors, often catalyzed by metal ions or under thermal conditions | Formation of 3-phenyl-1,2-oxazole intermediate |

| 2. Sulfonamide formation | Reaction of 3-phenyl-1,2-oxazole with methanesulfonyl chloride and triethylamine in DCM at 0 °C to room temperature | (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide with high purity and yield |

Industrial Scale Considerations

While detailed industrial protocols are less commonly disclosed, the general approach involves scaling the laboratory synthesis with optimization of:

Reagent stoichiometry to minimize waste and maximize conversion.

Reaction time and temperature control for consistent product quality.

Use of industrial-grade solvents and reagents for cost-effectiveness.

Purification techniques such as crystallization or chromatography adapted for bulk processing.

Chemical Reaction Analysis

Types of Reactions Involving the Compound

Oxidation : The sulfonamide moiety can be oxidized to sulfone derivatives using oxidants like hydrogen peroxide or potassium permanganate.

Reduction : Reduction of the sulfonamide group to amines can be carried out using strong reducing agents such as lithium aluminum hydride.

Substitution : Nucleophilic substitution reactions may replace the sulfonamide group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic medium, controlled temperature | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous ether, inert atmosphere | Amine derivatives |

| Substitution | Amines, thiols | Presence of base, suitable solvent | Substituted sulfonamides |

Research Findings and Yield Data

A study published by the Royal Society of Chemistry demonstrates a related synthetic sequence involving sulfonamide formation with yields ranging from 84% to 95% under optimized conditions using column chromatography purification. Although this study focuses on related sulfonamide compounds, the methodology is applicable to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3-Phenyl-1,2-oxazole derivatives, methanesulfonyl chloride |

| Key Reagents | Triethylamine (base), dichloromethane (solvent) |

| Temperature Range | 0 °C to room temperature |

| Reaction Time | Typically 1–12 hours depending on scale |

| Purification | Column chromatography, recrystallization |

| Typical Yield | 85–95% (laboratory scale) |

| Industrial Scale | Scale-up involves optimization of conditions and purification |

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Table 2: Anti-inflammatory Activity of Analogues

Biological Activity

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide is a compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide is C₁₀H₁₀N₂O₃S, with a molecular weight of 238.26 g/mol. Its unique structure, featuring an oxazole ring and a sulfonamide group, contributes to its biological properties.

The biological activity of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which can lead to various therapeutic effects. The exact pathways remain under investigation but are believed to involve modulation of inflammatory and pain pathways.

Antimicrobial Properties

Research indicates that (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide exhibits antimicrobial activity. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting their growth. This makes it a candidate for further development as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. This potential makes it an interesting scaffold for developing new anticancer drugs.

Research Findings

Several studies have explored the biological activity of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide:

- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.

- Analgesic Effects : In animal models, (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide exhibited analgesic properties in tests such as the acetic acid-induced writhing test. It showed a reduction in pain responses similar to conventional analgesics .

- Safety Profile : Toxicological evaluations indicated a low toxicity profile in acute studies on mice. No significant adverse effects were observed at therapeutic doses, suggesting its potential for safe use in humans .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Potency (IC50 or MIC) |

|---|---|---|

| (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide | Antimicrobial | MIC = 32 µg/mL |

| Benzylidene derivatives | Antinflammatory | IC50 = 30 µM |

| Sulfonamide derivatives | Analgesic | IC50 = 25 µM |

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Analgesic Activity

A study utilizing the acetic acid-induced writhing test showed that mice treated with (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide exhibited a significant reduction in writhing compared to control groups treated with saline. This suggests that the compound may have a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) in alleviating pain .

Q & A

Basic: What are the recommended synthetic routes for (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a pre-formed 3-phenylisoxazole core with a methanesulfonamide group. A common approach is:

Isoxazole Ring Formation : Cyclocondensation of β-keto esters with hydroxylamine under acidic conditions to yield 3-phenyl-1,2-oxazol-5-yl intermediates .

Sulfonamide Introduction : React the isoxazole derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Optimization : Monitor reaction progress via TLC or HPLC . Adjust stoichiometry (1:1.2 molar ratio of isoxazole to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products. Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.

Basic: How can the molecular structure of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide be confirmed experimentally?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR to verify the isoxazole ring (characteristic C=O and N-O stretching) and sulfonamide group (S=O at ~1350 cm⁻¹ in IR) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL for small-molecule structures . Visualize hydrogen bonding networks with ORTEP-3 to confirm stereochemistry .

Advanced: How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O=S interactions) stabilize the crystal packing and may affect solubility. Use graph set analysis (Etter’s formalism) to classify motifs (e.g., rings) . For example:

- Stability : Strong N–H···O bonds between sulfonamide groups create a 3D network, reducing hygroscopicity.

- Reactivity : Lattice constraints may slow hydrolysis of the sulfonamide group in solid-state reactions. Validate via temperature-dependent XRD and Hirshfeld surface analysis .

Advanced: How should researchers address contradictions in spectroscopic data, such as unexpected splitting in 1H^1 \text{H}1H-NMR signals?

Methodological Answer:

Unexpected splitting may arise from:

- Dynamic Tautomerism : Isoxazole rings can exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .

- Residual Solvent Effects : Dry samples rigorously and compare spectra in deuterated DMSO vs. CDCl₃ .

- Impurity Profiling : Employ HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate and identify byproducts .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .

- Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (deviation <0.4% acceptable).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ and rule out adducts .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the sulfonamide group’s charge distribution via DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bond persistence .

Advanced: What strategies resolve low yield in sulfonamide coupling reactions?

Methodological Answer:

Low yields often stem from:

- Moisture Sensitivity : Use anhydrous solvents and molecular sieves.

- Competitive Side Reactions : Add sulfonyl chloride dropwise to avoid local excess. Replace triethylamine with DMAP for milder conditions .

- Workup Optimization : Extract with ethyl acetate (3×) and wash with 1M HCl to remove unreacted starting material.

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; check for photolytic byproducts via LC-MS.

Advanced: What crystallographic software tools are recommended for refining the compound’s structure?

Methodological Answer:

- Data Refinement : Use SHELXL for high-resolution data (R-factor <5%) . For twinned crystals, apply SHELXD for structure solution .

- Visualization : WinGX integrates ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Advanced: How does the electronic structure of the isoxazole ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-deficient isoxazole ring directs electrophilic attacks to the 5-position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.